molecular formula C9H11FN2O B2712580 3-amino-4-fluoro-N,N-dimethylbenzamide CAS No. 682757-42-2

3-amino-4-fluoro-N,N-dimethylbenzamide

Cat. No.: B2712580
CAS No.: 682757-42-2
M. Wt: 182.198
InChI Key: LDHGMDMNTFZOAH-UHFFFAOYSA-N
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Description

3-amino-4-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11FN2O It is a derivative of benzamide, featuring an amino group at the third position, a fluorine atom at the fourth position, and two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-fluoro-N,N-dimethylbenzamide typically involves the following steps:

    Nitration: The starting material, 4-fluoro-N,N-dimethylbenzamide, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-fluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Condensation Reactions: The amide group can engage in condensation reactions with other compounds, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3-amino-4-fluoro-N,N-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.

    Organic Synthesis: The compound serves as a building block for creating novel organic molecules with unique properties, such as increased stability and altered electronic characteristics.

    Material Science: Incorporating this compound into materials can enhance their resistance to degradation and modify their electronic properties.

    Analytical Chemistry: It is used as a standard in the development of analytical methods for detecting fluorinated compounds in complex mixtures.

Mechanism of Action

The mechanism of action of 3-amino-4-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can significantly alter its biological activity, making it a valuable tool in drug development. The compound’s ability to cross the blood-brain barrier allows it to target central nervous system receptors, potentially modulating neurotransmitter activity and influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N,N-dimethylbenzamide: Lacks the amino group at the third position, resulting in different reactivity and applications.

    4-amino-3-fluoro-N,N-dimethylbenzamide: Similar structure but with the amino and fluorine groups swapped, leading to distinct chemical properties and uses.

Uniqueness

3-amino-4-fluoro-N,N-dimethylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

3-amino-4-fluoro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHGMDMNTFZOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682757-42-2
Record name 3-amino-4-fluoro-N,N-dimethylbenzamide
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